quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
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Overview
Description
Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety attached to a benzoate group, which is further linked to an isoindoline structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with benzoic acid derivatives under acidic or basic conditions. The reaction may involve the use of catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3 to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the isoindoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid, while reduction may produce quinolin-8-yl 4-(1,3-dihydroxyisoindol-2-yl)benzoate.
Scientific Research Applications
Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The isoindoline structure may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl benzoate: Lacks the isoindoline moiety, resulting in different chemical and biological properties.
4-(1,3-Dioxooctahydro-2H-isoindol-2-yl)benzoic acid: Similar structure but without the quinoline group.
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: Contains an isoindoline moiety but differs in the rest of the structure.
Uniqueness
Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to the combination of quinoline, benzoate, and isoindoline moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20N2O4 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
quinolin-8-yl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C24H20N2O4/c27-22-18-7-1-2-8-19(18)23(28)26(22)17-12-10-16(11-13-17)24(29)30-20-9-3-5-15-6-4-14-25-21(15)20/h3-6,9-14,18-19H,1-2,7-8H2 |
InChI Key |
CUOQJRIFBZPZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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